8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione
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Overview
Description
8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[1,3]dioxole moiety, a piperazine ring, and a purine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole derivativeThe final step involves the coupling of the sulfonylated piperazine derivative with the purine core under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[1,3]dioxole and piperazine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[1,3]dioxole or piperazine rings .
Scientific Research Applications
8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may influence GABA-ergic neurotransmission in the brain, which is associated with its anticonvulsant and antidepressant activities . The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea: Another piperazine derivative with anticonvulsant and antidepressant properties.
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: A compound used for detecting carcinogenic lead.
Uniqueness
8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione stands out due to its unique combination of a benzo[1,3]dioxole moiety, a piperazine ring, and a purine core. This unique structure contributes to its diverse range of applications and potential therapeutic benefits .
Properties
Molecular Formula |
C25H26N6O6S |
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Molecular Weight |
538.6 g/mol |
IUPAC Name |
8-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylphenyl]-1-ethyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C25H26N6O6S/c1-2-31-24(32)21-23(28-25(31)33)27-22(26-21)17-4-6-18(7-5-17)38(34,35)30-11-9-29(10-12-30)14-16-3-8-19-20(13-16)37-15-36-19/h3-8,13H,2,9-12,14-15H2,1H3,(H,26,27)(H,28,33) |
InChI Key |
ODKIIRGGBWEQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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